(2-Boronophenyl)azanium;chloride
Description
The compound "(2-Boronophenyl)azanium;chloride" is an organoboron ammonium salt characterized by a phenyl ring substituted with a boron atom at the ortho position, an azanium (protonated amine) group, and a chloride counterion. This gap suggests that the compound may be novel, understudied, or referred to by alternative nomenclature in existing literature.
Properties
IUPAC Name |
(2-boronophenyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,9-10H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDASZCYRKGSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1[NH3+])(O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Azanium Chlorides
Below is a comparative analysis based on substituent effects, applications, and physicochemical properties.
Substituent Effects on Phenyl Rings
- Nitro-substituted azanium salts are often used in dye synthesis and as intermediates in organic transformations .
- Acridin-9-yl-(2-tert-butylphenyl)azanium;chloride (): The bulky tert-butyl group introduces steric hindrance, which may reduce reactivity but improve solubility in non-polar solvents. Such derivatives are explored in supramolecular chemistry for self-assembly applications .
- Similar compounds are investigated as surfactants or antimicrobial agents .
Functional Group Variations
- Trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride (): Contains a ketone and diphenyl groups, which may confer rigidity to the structure. Such compounds are studied for their phase-transfer catalytic properties . Molecular Weight: 359.93 g/mol (C₂₂H₃₀ClNO), higher than simpler azanium salts due to extended alkyl/aryl chains .
[4-Acetyl-2-(4-hydroxy-3-methoxyphenyl)-5-methyl-1H-pyrrol-3-yl]azanium;chloride ():
Critical Analysis of Missing Data on "(2-Boronophenyl)azanium;chloride"
The absence of direct references to "this compound" in the evidence highlights a research gap. Boron-containing ammonium salts are rare but theoretically significant due to boron’s electron-deficient nature, which could enhance Lewis acidity or enable Suzuki-Miyaura cross-coupling applications. By analogy:
- Boron vs. Nitro Groups : A boron substituent (e.g., -B(OH)₂) would likely increase hydrophilicity and reactivity compared to nitro or alkyl groups, making it a candidate for aqueous-phase catalysis .
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